molecular formula C6H8F3NO4 B14792627 azetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

azetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

Cat. No.: B14792627
M. Wt: 215.13 g/mol
InChI Key: WHRPDJUENKHACE-UHFFFAOYSA-N
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Description

Azetidine-2-carboxylic acid is a four-membered cyclic amino acid with the molecular formula C₄H₇NO₂ (MW: 101.10 g/mol). It is structurally related to proline but exhibits higher ring strain due to its smaller azetidine ring, influencing its reactivity and biological activity . This compound is used in organic synthesis and pharmaceutical research, particularly in peptidomimetics and enzyme inhibition studies .

2,2,2-Trifluoroacetic acid (TFA) (CAS: 76-05-1, MW: 114.02 g/mol) is a fluorinated carboxylic acid with a strong electron-withdrawing trifluoromethyl group. Its pKa (~0.23) makes it significantly more acidic than acetic acid (pKa ~4.76), enabling applications in peptide synthesis, catalysis, and as a solvent .

Properties

Molecular Formula

C6H8F3NO4

Molecular Weight

215.13 g/mol

IUPAC Name

azetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C4H7NO2.C2HF3O2/c6-4(7)3-1-2-5-3;3-2(4,5)1(6)7/h3,5H,1-2H2,(H,6,7);(H,6,7)

InChI Key

WHRPDJUENKHACE-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Resolution of Diastereomeric Salts

A common method involves resolving racemic azetidine-2-carboxylic acid using chiral auxiliaries. For example, 1-benzyl-azetidine-2-carboxylic acid is reacted with D-α-phenylethylamine to form diastereomeric salts. Cooling and crystallization isolate the (S)-enantiomer, followed by debenzylation via hydrogenolysis or acidolysis to yield (S)-azetidine-2-carboxylic acid. This method achieves >99% enantiomeric excess (ee) and 85–90% yield after recrystallization.

Cyclization of β-Amino Alcohols

Enantiopure β-amino alcohols, derived from aspartic acid, undergo chlorination with thionyl chloride to form β-amino chlorides. Intramolecular ring closure via anionic cyclization produces azetidine-2-carboxylic acid esters, which are hydrolyzed to the free acid. For instance, L-aspartic acid is converted to L-azetidine-2-carboxylic acid in 13 steps without chromatography, achieving 45% overall yield.

Oxidation of 3,3-Bis(hydroxymethyl)azetidine Derivatives

Azetidine-3,3-bis(hydroxymethyl) derivatives are oxidized in aqueous sodium hydroxide using a platinum catalyst to form azetidine-3,3-dicarboxylic acid salts. Subsequent decarboxylation at 80–200°C yields azetidine-3-carboxylic acid, which is isomerized to the 2-carboxylic acid derivative.

Formation of the Trifluoroacetic Acid Salt

Deprotection of Boc-Protected Derivatives

Azetidine-2-carboxylic acid is often protected as a tert-butyl carbamate (Boc) during synthesis. Treatment with TFA cleaves the Boc group, protonating the amine to form the TFA salt. For example, Boc-(L-Pro)3-L-Aze is deprotected with TFA in dichloromethane, yielding the TFA salt in >90% purity.

Direct Acidification

Neutralization of azetidine-2-carboxylic acid with TFA in polar solvents (e.g., water, methanol) forms the salt quantitatively. This method is employed in peptide synthesis to stabilize the amino acid during coupling.

In Situ Salt Formation During tert-Butylation

TFA acts as a solvent and acid catalyst in tert-butylation reactions. For example, 2-hydroxy-4-aminobutyric acid (HABA) is dissolved in TFA and tert-butyl acetate, forming the TFA salt during esterification.

Data Tables

Table 1: Comparison of Azetidine-2-Carboxylic Acid Synthesis Methods

Method Starting Material Key Steps Yield (%) Purity (%) Citation
Diastereomeric Resolution 1-Benzyl-azetidine-2-carboxylic acid Salt formation, debenzylation 85–90 >99
β-Amino Alcohol Cyclization L-Aspartic acid Chlorination, ring closure, hydrolysis 45 95
Oxidation/Decarboxylation 3,3-Bis(hydroxymethyl)azetidine Platinum-catalyzed oxidation 68 90

Table 2: TFA Salt Formation Conditions

Method Reagents/Conditions Scale Yield (%) Citation
Boc Deprotection TFA in DCM (1:1 v/v), 25°C, 2h 10 mmol 92
Direct Acidification TFA (1.1 eq) in MeOH, 0°C, 30min 5 g Quant.
tert-Butylation TFA/t-BuOAc, 50°C, 24h 1 mmol 78

Chemical Reactions Analysis

Cycloaddition Reactions

The strained four-membered azetidine ring facilitates [2+2] photocycloadditions with alkenes. Schindler's method employs visible light (450 nm) and an Ir(III) photocatalyst (fac-[Ir(dFppy)₃]) to activate the azetidine component, enabling intermolecular reactions with both activated and unactivated alkenes (e.g., styrene, methyl acrylate) .

Reaction Type Conditions Products Yield
[2+2] PhotocycloadditionIr(III) catalyst, CH₃CN, 24h, 25°CBicyclic azetidine derivatives45–85%

Nucleophilic Substitution

The azetidine ring undergoes nucleophilic substitution at the β-carbon due to ring strain. For example:

  • Alkylation : Reaction with allyl bromides in the presence of LiHMDS yields α-alkylated derivatives with high diastereoselectivity (dr > 20:1) .

  • Acylation : Trifluoroacetic anhydride (TFAA) promotes N-acylation, forming stable carbamate intermediates.

Mechanistic Insight :
The TFA moiety enhances electrophilicity at the carboxylic acid group, facilitating attack by nucleophiles like amines or alcohols.

Oxidation

  • Side-Chain Oxidation : The carboxylic acid group is oxidized to CO₂ under strong oxidative conditions (e.g., KMnO₄), yielding azetidine fragments.

  • Ring Oxidation : RuO₄-mediated oxidation cleaves the azetidine ring to form β-amino acids .

Reduction

  • Carboxylic Acid Reduction : LiAlH₄ reduces the acid to a primary alcohol, retaining the azetidine ring.

Biological Interactions

Azetidine-2-carboxylic acid (AZC) acts as a proline analog, disrupting protein synthesis by incorporating into peptides. Studies show AZC induces endoplasmic reticulum (ER) stress by misfolding proline-rich proteins, elevating LC3-II autophagy markers in a Ca²⁺-dependent manner .

Biological Effect Mechanism Key Findings
ER Stress InductionMisfolded protein accumulationPERK/eIF2α pathway activation
Autophagy ActivationLC3-II lipidation via Ca²⁺ signalingBAPTA-AM (Ca²⁺ chelator) inhibits LC3-II

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines under standard coupling conditions (e.g., DCC, DMAP), forming esters or amides. TFA enhances reactivity by protonating the carboxylate, increasing electrophilicity.

Hydrolysis

  • Acidic Hydrolysis : Concentrated HCl cleaves the azetidine ring, producing γ-aminobutyric acid (GABA) derivatives .

  • Basic Hydrolysis : NaOH opens the ring via nucleophilic attack at the β-carbon.

Coordination Chemistry

Azetidine-2-carboxylic acid forms stable borane complexes (e.g., N-BH₃-azetidine), enabling stereoselective alkylation. The borane group stabilizes intermediates, directing nucleophilic attack to the α-position .

Scientific Research Applications

Azetidine-2-Carboxylic Acid

Azetidine-2-carboxylic acid (Aze) is a proline analog that can be incorporated into proteins in place of L-proline .

Potential Applications:

  • Angiotensin-Converting Enzyme Inhibitors: Azetidine-2-carboxylic acid derivatives have been patented for use as angiotensin-converting enzyme inhibitors .
  • Research Tool: L-azetidine-2-carboxylic acid is used in organic chemistry research .

Related Compounds and Applications

While specific information on "azetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid" is limited, exploring related compounds can provide insights into potential applications.

Azetidin-2-one derivatives: Some azetidin-2-one derivatives have shown potential anticancer activity .

Benzyl N-(azetidin-3-ylmethyl)carbamate;2,2,2-trifluoroacetic acid: This compound is used as a reagent in organic synthesis, studied for biological activities, investigated for therapeutic applications, and utilized in the production of chemical products and materials.

Scientific Research Applications of Benzyl N-(azetidin-3-ylmethyl)carbamate;2,2,2-trifluoroacetic acid:

  • Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
  • Biology: Studied for its potential biological activities and interactions with biomolecules.
  • Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
  • Industry: Utilized in the production of various chemical products and materials.

Comparison with Similar Compounds

Detailed Comparison with Structural Analogs

Azetidine-2-Carboxylic Acid vs. Cyclic Amino Acid Derivatives
Property Azetidine-2-Carboxylic Acid (S)-Piperidine-2-Carboxylic Acid Proline
Ring Size 4-membered 6-membered 5-membered
Ring Strain High Low Moderate
Solubility Water-soluble Water-soluble Water-soluble
Biological Role Non-proteinogenic Non-proteinogenic Proteinogenic
Applications Enzyme inhibition Chiral auxiliaries Collagen synthesis

Key Differences :

  • Reactivity : Azetidine-2-carboxylic acid’s strained ring enhances reactivity in ring-opening reactions compared to piperidine or proline derivatives .
  • Stereochemistry : The (R)- and (S)-isomers of azetidine-2-carboxylic acid show distinct biological activities, such as inhibiting prolyl-tRNA synthetase in plants .
  • Derivatives: Trifluoromethylated azetidine derivatives (e.g., α-trifluoromethylated aziridine-2-carboxylic acid) exhibit enhanced metabolic stability in drug design compared to non-fluorinated analogs .
2,2,2-Trifluoroacetic Acid vs. Other Fluorinated Acids
Property 2,2,2-Trifluoroacetic Acid (TFA) Chlorodifluoroacetic Acid Trifluoroethanol Acetic Acid
Molecular Formula CF₃COOH ClF₂COOH CF₃CH₂OH CH₃COOH
pKa ~0.23 ~1.3 ~12.5 ~4.76
Applications Peptide synthesis Herbicide synthesis Solvent for polymers Food preservative

Key Differences :

  • Acidity : TFA’s strong acidity enables efficient protonation in peptide deprotection, outperforming acetic acid .
  • Solvent Properties: TFA’s polarity and low boiling point (72°C) make it ideal for HPLC mobile phases, unlike trifluoroethanol, which is primarily a co-solvent .
  • Safety : TFA is corrosive and classified as hazardous, whereas acetic acid poses milder risks .

Comparative Analysis in Pharmaceutical Salts

Azetidine-2-carboxylic acid derivatives often form salts with TFA to enhance solubility and bioavailability. Examples include:

  • 2-(3-Pyridin-4-yl-propyl)-azetidine-2-carboxylic acid methylamide trifluoroacetic acid salt (CAS: 1361115-95-8), used in receptor-binding studies .
  • 5-(Pyrrolidin-2-yl)pyridine-3-carboxylic acid bis(trifluoroacetic acid) , a precursor in kinase inhibitor synthesis .

Advantages Over Other Salts :

  • TFA salts exhibit better crystallinity and stability compared to hydrochloride salts .
  • The counterion’s volatility allows easy removal during purification, unlike non-volatile acids like sulfuric acid .

Data Tables

Table 1: Physical Properties of Azetidine-2-Carboxylic Acid and Analogs
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Water)
Azetidine-2-carboxylic acid 101.10 215–217 High
(S)-Piperidine-2-carboxylic acid 129.16 268–270 Moderate
Proline 115.13 220–222 High

Biological Activity

Azetidine-2-carboxylic acid (Aze) is a non-protein amino acid that mimics proline and has garnered attention for its biological activity, particularly its effects on plant growth and its potential implications in human health. The compound 2,2,2-trifluoroacetic acid (TFA) is often used in organic synthesis and can influence the biological properties of compounds it is associated with. This article explores the biological activity of Aze, particularly its toxic effects, metabolic pathways, and potential applications in medicine.

Biological Activity Overview

  • Toxicity and Mechanism of Action
    • Aze is known to inhibit growth in various organisms by mimicking proline, leading to disruptions in protein synthesis. It can replace proline in proteins, potentially generating immunogenic neo-epitopes, which may be linked to diseases such as multiple sclerosis .
    • Research indicates that Aze can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of gene expression related to cell cycle regulation .
  • Effects on Microorganisms
    • In studies involving Escherichia coli, Aze was shown to inhibit growth in wild-type strains while stimulating growth in proline-requiring mutants under specific conditions. This suggests a complex interaction where Aze can act as a proline analog but also exert inhibitory effects on certain bacterial strains .
  • Impact on Plant Growth
    • Aze has been identified as an allelopathic compound that inhibits the growth of plants such as Arabidopsis thaliana. The inhibition is attributed to its low specificity for amino acid incorporation by cytosolic prolyl-tRNA synthetase .

Case Study 1: Anticancer Properties

A study evaluated the anticancer activity of various azetidin-2-one derivatives, including those derived from Aze. One compound demonstrated significant cytotoxicity against SiHa cervical cancer cells and B16F10 melanoma cells, inducing apoptosis through caspase-3 activation. This compound showed selectivity for neoplastic cells over normal cells, highlighting the potential of Aze derivatives in cancer therapy .

Case Study 2: Metabolic Pathways

Research on the metabolism of Aze revealed that certain bacteria can utilize it as a nitrogen source by opening the azetidine ring and capturing nitrogen via transamination reactions. This metabolic capability suggests that some organisms have adapted to mitigate the toxic effects of Aze, providing insights into potential bioremediation strategies .

Data Tables

Compound Biological Activity Mechanism
Azetidine-2-carboxylic acidInhibits growth in plants and bacteriaProline mimic; affects protein synthesis
2,2,2-Trifluoroacetic acidEnhances solubility and stability of compoundsModifies chemical properties
Azetidin-2-one derivativesCytotoxicity against cancer cellsInduces apoptosis via caspase activation

Research Findings

  • Gene Expression Modulation : Studies show that exposure to Aze alters gene expression profiles related to apoptosis and cell cycle regulation in cancer cells .
  • Proline Sparing Effect : In mutant strains of E. coli, Aze exhibited a sparing effect on proline metabolism, indicating a dual role as both an inhibitor and a substrate under certain conditions .
  • Environmental Impact : The presence of Aze in agricultural systems raises concerns regarding its potential effects on crop yield and ecosystem balance due to its allelopathic properties .

Q & A

Q. What is the role of azetidine-2-carboxylic acid in studying protein structure and function?

Azetidine-2-carboxylic acid is a non-proteinogenic amino acid analog of proline. Its structural similarity allows it to incorporate erroneously into proteins during translation, disrupting folding and stability. This property is exploited to study proline-dependent conformational changes in enzymes and receptors. Researchers typically use competitive inhibition assays or X-ray crystallography to analyze misincorporation effects .

Q. How does 2,2,2-trifluoroacetic acid (TFA) function as a solvent or catalyst in organic synthesis?

TFA’s strong acidity (pKa ~0.23) and volatility make it ideal for deprotecting tert-butoxycarbonyl (Boc) groups in peptide synthesis. It also stabilizes carbocations in Friedel-Crafts alkylation. Methodologically, TFA is used in 1–10% v/v concentrations in dichloromethane for Boc deprotection, followed by neutralization with bases like triethylamine to quench reactivity .

Q. What are the safety considerations for handling azetidine-2-carboxylic acid in the laboratory?

Azetidine-2-carboxylic acid requires storage at 2–8°C in airtight containers to prevent hygroscopic degradation. Personal protective equipment (PPE) such as nitrile gloves and fume hoods are mandatory due to potential respiratory irritation. Acute toxicity data (e.g., LD50) should be referenced from supplier safety data sheets (SDS) before use .

Advanced Research Questions

Q. How can researchers optimize the synthesis of azetidine-containing bioisosteres using trifluoroacetic acid?

A validated protocol involves:

  • Step 1 : Condensation of N-Boc azetidine-2-carboxylic acid with amines (e.g., dodecylamine) under reflux in dichloromethane.
  • Step 2 : Deprotection with TFA (20% v/v in DCM, 2 hr, 0°C) to yield free azetidine intermediates.
  • Step 3 : Coupling with activated esters (e.g., Z-Pro-OH) using HATU/DIPEA. Characterization requires ¹H/¹³C-NMR, HRMS, and elemental analysis to confirm regiochemistry and purity .

Q. What experimental strategies resolve contradictions in TFA-mediated reaction yields under varying conditions?

Discrepancies in yields (e.g., 70–90% in peptide deprotection) arise from residual water content or temperature fluctuations. Systematic approaches include:

  • Control 1 : Anhydrous TFA preparation via molecular sieves.
  • Control 2 : Reaction monitoring by LC-MS at 15-minute intervals.
  • Table : Yield optimization under anhydrous vs. ambient conditions:
ConditionYield (%)Purity (%)
Anhydrous TFA9299
Ambient TFA7795
Refer to kinetic studies for time-dependent degradation profiles .

Q. How can trifluoroacetic acid distillation mother liquor be recycled efficiently?

Industrial protocols involve:

  • Step 1 : Neutralization of spent TFA with 30% NaOH to pH 7.
  • Step 2 : Distillation under reduced pressure (50°C, 0.1 bar) to recover 2,2,2-trifluoroethanol (TFE).
  • Step 3 : Acidification with H2SO4 (1:5 mol ratio) to regenerate TFA. Recycling efficiency drops after three cycles due to sulfate accumulation, requiring ion-exchange purification .

Q. What analytical challenges arise in quantifying TFA residuals in pharmaceutical intermediates?

TFA’s volatility and strong UV absorption complicate HPLC analysis. Recommended solutions:

  • Method 1 : Derivatization with 2-nitrophenylhydrazine for UV/Vis detection (λ = 400 nm).
  • Method 2 : Ion-pair chromatography with heptafluorobutyric acid to enhance retention. Cross-validate with ¹⁹F-NMR (δ = -75 to -78 ppm) for absolute quantification .

Methodological Best Practices

Q. How to mitigate azetidine-2-carboxylic acid racemization during peptide coupling?

Racemization is minimized by:

  • Using low-temperature (0–4°C) coupling with HOBt/DIC activation.
  • Limiting reaction time to ≤1 hour.
  • Confirming enantiopurity via chiral HPLC (e.g., Chirobiotic T column) .

Q. What are the environmental impacts of TFA waste, and how are they managed?

TFA’s persistence in water (t₁/₂ > 1 year) necessitates:

  • Treatment 1 : Photocatalytic degradation using TiO2/UV.
  • Treatment 2 : Microbial remediation with Pseudomonas fluorescens strains. LC-MS/MS monitoring is required to verify degradation efficiency .

Contradiction Analysis

Q. Why do reported pKa values for TFA vary across studies?

Discrepancies arise from solvent polarity (e.g., pKa = 0.23 in H2O vs. 1.5 in DMSO). Standardize measurements using potentiometric titration in aqueous buffer (I = 0.1 M KCl) at 25°C. Reference data from IUPAC-compiled databases to resolve inconsistencies .

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